molecular formula C8H18ClNO B1603484 1-(Aminomethyl)cycloheptanol hydrochloride CAS No. 2815-39-6

1-(Aminomethyl)cycloheptanol hydrochloride

Cat. No. B1603484
CAS RN: 2815-39-6
M. Wt: 179.69 g/mol
InChI Key: OWUQPXVIOASEHZ-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cycloheptanol hydrochloride is a chemical compound with the molecular formula C₇H₁₅NO·HCl . It is a white crystalline powder with a melting point of approximately 217-219°C . This compound is used in various applications, including proteomics research .


Molecular Structure Analysis

The molecular structure of 1-(Aminomethyl)cycloheptanol hydrochloride consists of a cycloheptane ring with an amino group attached to one of the carbon atoms. The hydrochloride salt forms due to the protonation of the amino group by hydrochloric acid. The compound’s linear formula is H₂NCH₂C₆H₁₀OH·HCl .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 217-219°C .

properties

IUPAC Name

1-(aminomethyl)cycloheptan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c9-7-8(10)5-3-1-2-4-6-8;/h10H,1-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUQPXVIOASEHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593773
Record name 1-(Aminomethyl)cycloheptan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Aminomethyl)cycloheptanol hydrochloride

CAS RN

2815-39-6
Record name 1-(Aminomethyl)cycloheptan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetyl chloride (264 ml) and tetrahydrofuran (191 ml) were charged to a vessel containing 2-propanol (1143 ml) maintaining the temperature at 10° C. to 15° C. 1-(aminomethyl)cycloheptanol (381 g) in tetrahydrofuran (1613 ml) and tetrahydrofuran (381 ml) were charged maintaining the temperature at 10° C. to 15° C. The reaction mixture was stirred for 50 minutes and filtered. The filter cake was washed with premixed tetrahydrofuran/2-propanol [tetrahydrofuran (267 ml), 2-propanol (114 ml)], and tetrahydrofuran (1905 ml). The filter cake was dried at 40° C. for 23 hours to provide the title compound as a colourless solid (464 g).
Quantity
264 mL
Type
reactant
Reaction Step One
Quantity
191 mL
Type
solvent
Reaction Step One
Quantity
1143 mL
Type
reactant
Reaction Step Two
Quantity
381 g
Type
reactant
Reaction Step Three
Quantity
1613 mL
Type
solvent
Reaction Step Three
Quantity
381 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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